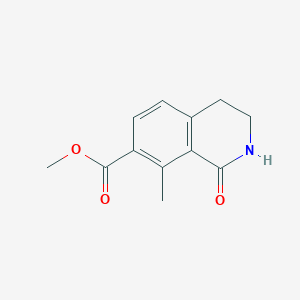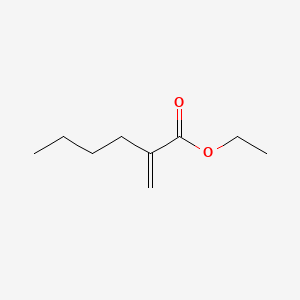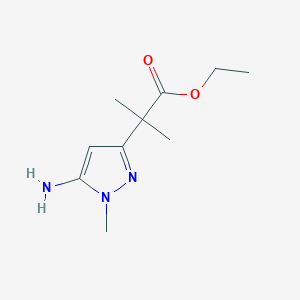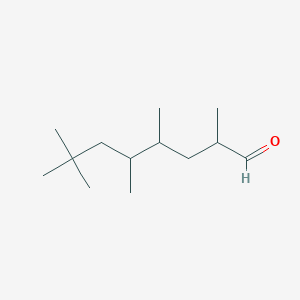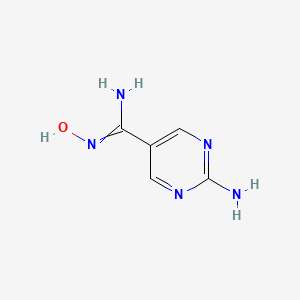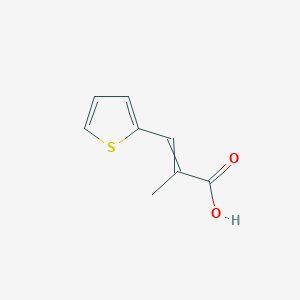![molecular formula C14H13BN2O4S B8612696 [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B8612696.png)
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further substituted with a 4-methylphenylsulfonyl group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves sulfonylation of the pyrrolo[2,3-b]pyridine core using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Corresponding alcohols or ketones.
Reduction: Sulfides.
Substitution: Biaryl or vinyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid is used as a building block for constructing complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In material science, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
作用機序
The mechanism of action of [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site, leading to inhibition. The sulfonyl group may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Methylphenylsulfonyl Chloride: Used in sulfonylation reactions but lacks the boronic acid group.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both the boronic acid and sulfonyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C14H13BN2O4S |
|---|---|
分子量 |
316.1 g/mol |
IUPAC名 |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-2-4-11(5-3-10)22(20,21)17-9-7-12-13(15(18)19)6-8-16-14(12)17/h2-9,18-19H,1H3 |
InChIキー |
DKLLRKCRTYNUFZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


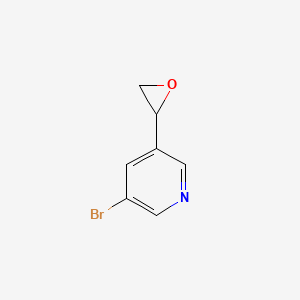

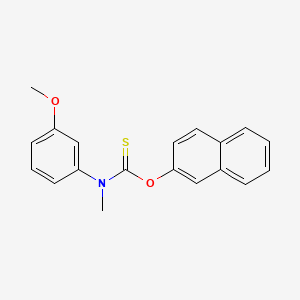
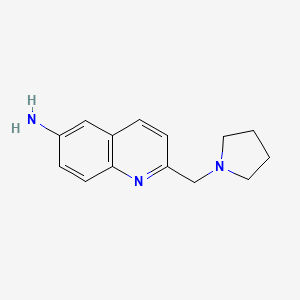
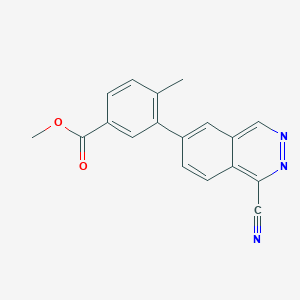
![3-[(Naphthalen-1-yl)methylidene]oxolane-2,5-dione](/img/structure/B8612670.png)
![3-furyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8612675.png)
